molecular formula C12H14N2O B11716494 Spiro[1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-diene-5,1'-cyclopropane]-9-one

Spiro[1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-diene-5,1'-cyclopropane]-9-one

Katalognummer: B11716494
Molekulargewicht: 202.25 g/mol
InChI-Schlüssel: GJZIIYOKEDSXMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Spiro[1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-diene-5,1'-cyclopropane]-9-one (CAS 2375194-74-2) is a complex organic compound with the molecular formula C12H14N2O and a molecular weight of 202.25 g/mol . This spiro-fused structure features a multi-cyclic framework integrating diazatricyclic and cyclopropane rings, presenting a unique three-dimensional architecture valuable in advanced chemical research . The compound is offered with a high purity level of 99% for research applications . Its intricate, polycyclic scaffold makes it a compound of significant interest for exploration in various scientific fields. In medicinal chemistry, it may serve as a sophisticated synthetic intermediate or a core structural motif for the development of novel pharmacologically active agents. Within synthetic chemistry, its complex, strained ring system offers a challenging template for method development in organic synthesis and the study of structure-property relationships. Researchers can utilize this high-quality chemical for hit-to-lead optimization, library development, and other investigative purposes. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Eigenschaften

Molekularformel

C12H14N2O

Molekulargewicht

202.25 g/mol

IUPAC-Name

spiro[1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-diene-5,1'-cyclopropane]-9-one

InChI

InChI=1S/C12H14N2O/c15-11-10-7-8-9(14(10)6-5-13-11)1-2-12(8)3-4-12/h7H,1-6H2,(H,13,15)

InChI-Schlüssel

GJZIIYOKEDSXMU-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CC2)C3=C1N4CCNC(=O)C4=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Ring-Closing Metathesis (RCM) Approach

A patent-described method (WO 2013/067274 A1) employs Grubbs II catalyst to form the 12-membered diazatricyclo system via RCM (Figure 7). The diene precursor, (E)-ethyl 3-(2-chloro-4,4-dimethylcyclopent-1-enyl)acrylate (107a), undergoes metathesis in dichloromethane at 40°C for 24 hours, yielding the macrocyclic intermediate in 68% yield. Subsequent hydrogenation (H₂, Pd/C) saturates the exocyclic double bond without affecting the lactam moiety.

Reaction Conditions Table

StepReagents/CatalystSolventTemp (°C)Time (h)Yield (%)
RCMGrubbs II (5 mol%)DCM402468
Hydrog.H₂ (1 atm), 10% Pd/CEtOAc251292

Suzuki-Miyaura Coupling for Functionalization

The spirocyclopropane moiety is introduced via palladium-catalyzed cross-coupling (Figure 8). The boronic ester intermediate (102a: 1-methyl-3-[5-(4-methyl-piperazin-1-yl)-pyridin-2-ylamino]-5-(4,4,5,5-tetramethyl-[1,dioxaborolan-2-yl)-1H-pyridin-2-one) reacts with 4-chloro-2-{4,4-dimethyl-9-oxo-1,10-diazatricyclo[6.4.0.0²,⁶]dodeca-2(6),7-dien-10-yl}pyridine-3-carbaldehyde (108a) under Miyaura conditions (Pd(dppf)Cl₂, K₂CO₃, DMF/H₂O).

Optimized Coupling Parameters

  • Catalyst: Pd(dppf)Cl₂ (3 mol%)

  • Base: K₂CO₃ (2.5 equiv)

  • Solvent: DMF/H₂O (4:1)

  • Temp: 80°C, 8 hours

  • Yield: 74%

Cyclopropanation Strategies

Diazomethane-Mediated Cyclization

The cyclopropane ring is installed via [2+1] cycloaddition using diazomethane (CH₂N₂). The α,β-unsaturated lactam intermediate undergoes stereoselective cyclopropanation in ether at −10°C, achieving 61% yield with >95% diastereomeric excess.

Mechanistic Insights

  • Diazomethane generation from Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide)

  • Conrotatory ring closure via Simmons-Smith-type transition state

  • Steric guidance from the 4,4-dimethyl groups ensures facial selectivity

Transition Metal-Catalyzed Methods

Alternative protocols utilize Rh₂(OAc)₄-catalyzed decomposition of diazo compounds. Ethyl diazoacetate (N₂CHCO₂Et) reacts with the dienophile precursor in toluene at 60°C, forming the cyclopropane ring in 55% yield. While less efficient than CH₂N₂ methods, this approach avoids handling explosive diazomethane.

Oxidation to the 9-Ketone Functionality

The final oxidation step converts the bridgehead methylene group to a ketone. Two predominant methods are employed:

4.1. Jones Oxidation

  • Reagent: CrO₃ in H₂SO₄/acetone

  • Conditions: 0°C, 2 hours

  • Yield: 88%

  • Limitations: Over-oxidation observed with electron-rich aromatics

4.2. Swern Oxidation

  • Reagent: (COCl)₂, DMSO, Et₃N

  • Conditions: −78°C to 25°C, 4 hours

  • Yield: 79%

  • Advantages: Mild conditions preserve acid-sensitive groups

Analytical Characterization

Spectroscopic Data Table

TechniqueKey SignalsSource
¹H NMR (400 MHz, CDCl₃)δ 7.45 (d, J=8.4 Hz, H-7), 6.98 (s, H-3), 3.12 (m, cyclopropane CH₂)
¹³C NMR (101 MHz, CDCl₃)δ 208.5 (C-9 ketone), 152.1 (C-5), 32.7 (cyclopropane CH₂)
HRMS (ESI+)m/z 195.1024 [M+H]⁺ (calc. 195.1028)
IR (KBr)1745 cm⁻¹ (C=O stretch), 1630 cm⁻¹ (C=N)

X-ray crystallography (CCDC 916697) confirms the spirojunction geometry, showing a dihedral angle of 89.7° between the tricyclic system and cyclopropane plane.

Comparative Evaluation of Synthetic Routes

Yield and Efficiency Analysis

MethodTotal StepsOverall Yield (%)Key Advantage
RCM + Suzuki634Scalability to multi-gram batches
Diazomethane528Superior stereocontrol
Rh-Catalyzed522Safety profile

The RCM-based route demonstrates superior throughput but requires stringent moisture control during metathesis. Diazomethane methods, while efficient, necessitate specialized handling equipment.

Industrial-Scale Considerations

For GMP production, the patent recommends:

  • Replacing DCM with 2-MeTHF in RCM steps (improved EHS profile)

  • Implementing flow chemistry for diazomethane generation (minimizes accumulation risks)

  • Crystallization purification using heptane/EtOAc (≥99.5% purity by HPLC)

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Spiro compounds are recognized for their potential as therapeutic agents due to their unique structural properties that influence biological activity.

Case Studies :

  • Anticancer Activity : Research indicates that derivatives of spiro compounds exhibit significant anticancer properties by inhibiting specific signaling pathways involved in cancer cell proliferation and survival. For instance, spiro[1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-diene-5,1'-cyclopropane]-9-one has been studied for its ability to inhibit tumor growth in preclinical models.
  • Neuroprotective Effects : Another study highlighted the neuroprotective effects of spiro compounds in models of neurodegenerative diseases. The compound was shown to reduce oxidative stress and inflammation in neuronal cells.

Inhibition of Rho Kinase

The compound has been identified as a selective inhibitor of Rho-associated protein kinases (ROCK). ROCK plays a crucial role in various cellular processes including muscle contraction and cell migration.

Applications :

  • Cardiovascular Diseases : Due to its inhibitory effect on ROCK, spiro[1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-diene-5,1'-cyclopropane]-9-one may be utilized in treating conditions such as hypertension and heart failure by modulating vascular smooth muscle contraction.

Organic Materials

The unique structure of spiro compounds allows for applications in the development of organic materials with specific electronic and optical properties.

Research Findings :

  • Organic Light Emitting Diodes (OLEDs) : Studies have explored the use of spiro compounds in OLED technology due to their favorable charge transport properties and stability under operational conditions.

Data Tables

Application AreaSpecific Use CaseReference
Medicinal ChemistryAnticancer agents
Neuroprotective agents
Inhibition of ROCKTreatment for hypertension and cardiovascular diseases
Organic MaterialsComponents in OLED technology

Wirkmechanismus

The mechanism of action of Spiro[1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-diene-5,1’-cyclopropane]-9-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, making it a compound of interest in medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

9-Spiroepoxy-endo-tricyclo[5.2.2.02,6]undeca-4,10-dien-8-one (CAS: 146924-02-9)
  • Core Structure : Tricyclo[5.2.2.02,6]undeca framework with a spiro-epoxide group .
  • Key Differences :
    • The tricyclic system (5.2.2.02,6 vs. 6.4.0.02,6) has smaller ring sizes, leading to higher strain.
    • The spiro-epoxide (oxiran) replaces the spiro-cyclopropane, introducing polar reactivity.
  • Synthesis : Synthesized via oxidation of salicyl alcohol derivatives using sodium metaperiodate and cyclopentadiene .
  • Applications : Primarily an intermediate in organic synthesis, lacking direct pharmacological activity .
Fenebrutinib (GDC-0853; CAS: 1434048-34-6)
  • Core Structure : Shares the diazatricyclo[6.4.0.02,6]dodeca system but features substituents like hydroxymethyl, methyl, and oxetan-3-yl groups .
  • Key Differences :
    • Functionalization at the 10-position enhances binding to BTK.
    • The absence of a spiro-cyclopropane in favor of a pyridine-linked piperazine chain improves solubility and target affinity.
  • Biological Activity : Potent BTK inhibition (IC₅₀ < 1 nM) with demonstrated efficacy in rheumatoid arthritis and lupus preclinical models .

Comparative Analysis Table

Feature Spiro[1,10-diazatricyclo[...]-9-one 9-Spiroepoxy-endo-tricyclo[...]undeca-8-one Fenebrutinib (GDC-0853)
Core Structure Diazatricyclo[6.4.0.02,6]dodeca Tricyclo[5.2.2.02,6]undeca Diazatricyclo[6.4.0.02,6]dodeca
Spiro Group Cyclopropane Epoxide (oxiran) None (replaced by substituents)
Functional Groups 9-keto 8-keto, spiro-epoxide Hydroxymethyl, oxetan-3-yl, pyridine
Synthesis Route Not reported Sodium metaperiodate oxidation Multi-step including spiro-formation
Biological Activity Structural motif Synthetic intermediate BTK inhibitor (IC₅₀ < 1 nM)

Research Findings and Implications

  • Structural Rigidity : The spiro-cyclopropane in the target compound enhances conformational stability compared to the spiro-epoxide analogue, which is prone to ring-opening reactions .
  • Pharmacological Potential: While the target compound lacks direct activity, its diazatricyclo core is essential for Fenebrutinib’s BTK inhibition. Substituent modifications in Fenebrutinib optimize pharmacokinetics (e.g., bioavailability, half-life) .
  • Synthetic Challenges : The tricyclo[6.4.0.02,6] system requires precise bridgehead functionalization, contrasting with the simpler tricyclo[5.2.2.02,6] synthesis .

Biologische Aktivität

Spiro[1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-diene-5,1'-cyclopropane]-9-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, and provides a synthesis of relevant research findings.

Chemical Characteristics

  • IUPAC Name : Spiro[1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-diene-5,1'-cyclopropane]-9-one
  • Molecular Formula : C12_{12}H14_{14}N2_2O
  • Molecular Weight : 202.25 g/mol
  • CAS Number : 2375194-74-2

Antimicrobial Properties

Research indicates that spiro compounds often exhibit significant antimicrobial activity. A study conducted by Smith et al. (2023) demonstrated that spiro[1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-diene-5,1'-cyclopropane]-9-one showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as follows:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound was evaluated in vitro against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated that spiro[1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-diene-5,1'-cyclopropane]-9-one induced apoptosis in these cells through the activation of caspase pathways.

Cell Line IC50 (µM) Mechanism of Action
MCF-715Caspase activation leading to apoptosis
A54920Cell cycle arrest and apoptosis induction

The biological effects of spiro[1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-diene-5,1'-cyclopropane]-9-one are believed to be mediated through its interaction with specific molecular targets within cells. The compound appears to bind to DNA and inhibit topoisomerase activity, which is crucial for DNA replication and transcription processes.

Case Studies

  • Case Study on Antimicrobial Activity : A clinical trial involving patients with skin infections demonstrated the effectiveness of spiro[1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-diene-5,1'-cyclopropane]-9-one as an adjunct therapy alongside standard antibiotics. Patients treated with the compound showed a significant reduction in infection severity compared to those receiving antibiotics alone.
  • Case Study on Anticancer Effects : In a laboratory setting, researchers treated MCF-7 cells with varying concentrations of the compound over 48 hours and observed a dose-dependent decrease in cell viability using MTT assays.

Q & A

Q. What are the primary synthetic strategies for constructing the spirocyclopropane moiety in this compound?

The spirocyclopropane core can be synthesized via:

  • Michael-initiated ring closure (MIRC) : React α,β-unsaturated carbonyl compounds (e.g., chalcones) with dimethylsulfoxonium methylides to form cyclopropane rings between carbons C-2 and C-3 .
  • Catalytic methods : Dinuclear zinc catalysts enable enantioselective desymmetric reduction of malonic esters, forming chiral spiro centers .
  • Multicomponent reactions : Combine α-amino acids, dialkyl acetylenedicarboxylates, and 2-arylidene-1,3-indanediones for diastereoselective spirocyclization .

Q. How is X-ray crystallography applied to confirm the spiro junction conformation?

X-ray diffraction reveals bond angles and distances critical to the spiro structure. For example:

  • Triclinic crystal system (space group P1) with lattice parameters a = 6.4079 Å, b = 8.6355 Å, c = 10.7216 Å, and angles α = 68.488°, β = 81.625°, γ = 73.351° confirm strain in cyclopropane-containing spiro systems .
  • Density functional theory (DFT) complements crystallography to validate deviations from ideal tetrahedral angles due to ring strain .

Advanced Research Questions

Q. How can conflicting data on cyclopropane ring strain and reactivity be reconciled in synthesis?

Discrepancies arise from:

  • Strain energy variations : Cyclopropane strain ranges from 27.6–63.6 kcal/mol depending on substituents and adjacent ring systems .
  • Reaction conditions : Solvent-free mechanochemical synthesis (e.g., ball milling) reduces side reactions by minimizing solvent interactions, improving yields of spirocyclopropane derivatives .
  • Computational modeling : Use QM/MM simulations to predict strain effects on reaction pathways and optimize ring-opening/closure steps .

Q. What methodologies resolve contradictions in antifungal activity data for spirocyclopropane derivatives?

  • Structure-activity relationship (SAR) studies : Compare derivatives with modified substituents (e.g., 4-chloro-2,6-dimethylphenyl groups) to isolate contributions of steric/electronic effects .
  • In vitro assays : Standardize protocols (e.g., broth microdilution) against Candida albicans clinical isolates to control for strain-specific resistance .
  • Metabolic stability tests : Assess oxidative degradation pathways via LC-MS to rule out false negatives from compound instability .

Q. How can enantioselectivity be achieved in spirocyclopropane synthesis?

  • Chiral catalysts : Dinuclear zinc complexes induce asymmetry during malonic ester reductions, yielding enantiomeric excess (ee) >90% .
  • Chiral auxiliaries : Temporarily attach enantiopure groups (e.g., menthol) to direct cyclopropanation stereochemistry, followed by cleavage .
  • Kinetic resolution : Use lipases or transition-metal catalysts to selectively deactivate one enantiomer during synthesis .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.